Home > Products > Screening Compounds P59153 > Pyrido[2,3-d]pyrimidin-7(8H)-one
Pyrido[2,3-d]pyrimidin-7(8H)-one - 258282-55-2

Pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-8934485
CAS Number: 258282-55-2
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrido[2,3-d]pyrimidin-7(8H)-one is a significant heterocyclic compound that belongs to a class of nitrogen-containing bicyclic structures. These compounds are recognized for their structural similarity to nucleobases found in DNA and RNA, making them valuable in medicinal chemistry and drug development. The increasing interest in pyrido[2,3-d]pyrimidin-7(8H)-ones is reflected in the growing number of reported structures and applications, with over 20,000 derivatives documented in scientific literature .

Source

The compound is primarily synthesized through various organic reactions involving pyrimidine and pyridine derivatives. The literature extensively covers its synthesis, biological properties, and potential applications in pharmaceuticals, particularly as kinase inhibitors and antiviral agents .

Classification

Pyrido[2,3-d]pyrimidin-7(8H)-one is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It is further categorized under pyrimidines and pyridines, which are essential frameworks in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one can be accomplished through several methodologies:

Technical Details

The synthetic routes often utilize microwave irradiation to enhance reaction rates and yields. For instance, treatment with guanidine carbonate under microwave conditions has been shown to produce pyrido[2,3-d]pyrimidin-7(8H)-ones with yields exceeding 80% . Additionally, various functional groups can be introduced during synthesis to tailor the properties of the final compounds for specific biological activities.

Molecular Structure Analysis

Structure

The molecular structure of pyrido[2,3-d]pyrimidin-7(8H)-one features a bicyclic arrangement with a fused pyridine and pyrimidine ring system. The compound's structural formula can be represented as follows:

C8H6N4O\text{C}_8\text{H}_6\text{N}_4\text{O}

This indicates the presence of eight carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom.

Data

Key structural data include bond lengths and angles that are crucial for understanding the compound's reactivity and interaction with biological targets. The electronic properties are influenced by the nitrogen atoms' positions within the rings, which can affect electron density distribution.

Chemical Reactions Analysis

Reactions

Pyrido[2,3-d]pyrimidin-7(8H)-ones participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: This reaction allows for modifications at different positions on the aromatic rings.
  2. Oxidation Reactions: Certain synthetic routes involve oxidation steps that convert dihydropyrido derivatives into fully aromatic forms.

Technical Details

The reactions are often facilitated by catalysts or specific reagents that enhance yield and selectivity. For instance, reactions involving arylguanidines have been employed to synthesize diverse derivatives effectively .

Mechanism of Action

Process

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit biological activity primarily through their interaction with various enzyme targets. They have been identified as potential inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression.

Data

Studies have demonstrated that modifications to the core structure can significantly influence binding affinity and selectivity toward target proteins. For example, substituents at specific positions on the aromatic rings have been correlated with enhanced inhibitory activity against specific kinases .

Physical and Chemical Properties Analysis

Physical Properties

Pyrido[2,3-d]pyrimidin-7(8H)-ones typically exhibit:

  • Melting Points: Varies depending on substitution patterns.
  • Solubility: Often soluble in polar solvents such as methanol or dimethyl sulfoxide.

Chemical Properties

These compounds are characterized by:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: They can undergo electrophilic aromatic substitution due to their electron-rich nature.

Relevant data from studies indicate that these properties make them suitable candidates for further functionalization and application in drug design.

Applications

Pyrido[2,3-d]pyrimidin-7(8H)-ones have garnered attention for their potential applications in various scientific fields:

  1. Pharmaceuticals: They are being investigated as inhibitors for tyrosine kinases involved in cancer therapy.
  2. Antiviral Agents: Research has shown promise in using these compounds against viral infections such as Hepatitis C virus by targeting viral polymerases .
  3. Biological Research: Their structural similarity to nucleobases allows them to be used as probes or ligands in biochemical assays.
Introduction to Pyrido[2,3-d]pyrimidin-7(8H)-one as a Privileged Scaffold

Pyrido[2,3-d]pyrimidin-7(8H)-one represents a structurally unique and biologically significant bicyclic heterocyclic system formed through the fusion of pyridine and pyrimidine rings at specific bond positions. This scaffold has emerged as a quintessential example of a "privileged structure" in medicinal chemistry – a term originally conceptualized by Evans in the late 1980s to describe molecular frameworks capable of providing high-affinity ligands for multiple receptor types. The remarkable versatility of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives stems from their structural resemblance to naturally occurring purine and pyrimidine bases, coupled with their capacity for extensive structural diversification at multiple positions. Scientific databases currently document over 20,000 distinct compounds incorporating this core structure, reflecting substantial and growing interest from the pharmaceutical research community. The literature reveals an almost exponential increase in publications and patents featuring this scaffold over the past decade, underscoring its importance in modern drug discovery pipelines across diverse therapeutic areas, particularly in oncology and antiviral research [1].

Historical Evolution in Heterocyclic Chemistry Research

The investigation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives represents a significant chapter in heterocyclic chemistry, with synthetic methodologies evolving substantially since initial reports. A pivotal advancement occurred in the 1990s when Victory and colleagues established a foundational synthetic route. This method involved the condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, readily prepared from α,β-unsaturated esters and malononitrile in sodium methoxide/methanol, with guanidine. This approach efficiently yielded 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones, providing access to the saturated variant of the scaffold [1].

Subsequent research efforts have dramatically expanded the synthetic toolbox, enabling strategic functionalization at up to five diversity centers (C2, C4, C5, C6, and N8) and control over the degree of unsaturation between C5-C6. Modern methodologies include dehydrogenation protocols for converting 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones to their fully aromatic counterparts, Dimroth rearrangements for substituent migration, and solid-phase combinatorial approaches for library generation. The development of these sophisticated synthetic strategies has been instrumental in exploring the structure-activity relationships and pharmacological potential of this heterocyclic system [1] [3].

Table 1: Historical Evolution of Key Synthetic Methods for Pyrido[2,3-d]pyrimidin-7(8H)-ones

Time PeriodSynthetic AdvancementKey InnovationImpact on Scaffold Accessibility
1990sVictory synthesisCondensation of tetrahydropyridines with guanidineProvided initial access to dihydro derivatives
Early 2000sDimroth rearrangementRegioselective aryl amino group migration to C4Enabled synthesis of 4-arylaminopyridopyrimidines
2010sDehydrogenation protocolsConversion of 5,6-dihydro to fully aromatic formsExpanded structural diversity to unsaturated analogs
RecentPalladium-catalyzed couplingsC-C bond formation at various positionsFacilitated introduction of complex aryl/heteroaryl groups
CurrentMulticomponent reactionsOne-pot assembly from three componentsImproved efficiency for library synthesis

The historical trajectory of pyrido[2,3-d]pyrimidine research demonstrates a progression from fundamental heterocyclic chemistry toward sophisticated drug design platforms. Contemporary approaches leverage both solution-phase and solid-phase techniques, enabling the rapid generation of structurally diverse libraries for biological screening. These methodological advances have transformed this scaffold from a chemical curiosity to a cornerstone of modern medicinal chemistry efforts targeting various disease pathways [5].

Structural Analogies to Nucleic Acid Bases and Implications for Bioactivity

The exceptional bioactivity profile of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives is fundamentally rooted in their structural mimicry of natural purine bases, particularly guanine and hypoxanthine. This molecular similarity enables targeted interactions with enzymes and receptors that normally recognize these endogenous substrates. X-ray crystallographic analyses consistently demonstrate that these heterocycles effectively occupy the binding pockets of nucleotide-binding proteins through a complex network of hydrogen bonding interactions and π-stacking phenomena. The planar bicyclic system serves as an effective isostere for purine bases, while the lactam functionality at position 7 provides a hydrogen-bonding motif analogous to the carbonyl groups found in guanine or hypoxanthine [1] [2].

The hydrogen-bonding capacity varies significantly depending on the substitution pattern at key positions (C2, C4, N8). Derivatives featuring amino groups at C2 position can replicate the hydrogen-bonding pattern of guanine's exocyclic amino group, while oxygen substituents at C4 can mimic the carbonyl functionality of pyrimidine bases. This structural adaptability enables the scaffold to interact with diverse biological targets:

  • Kinase Inhibition: The scaffold serves as adenine mimetics in ATP-binding pockets of protein kinases. For example, trisubstituted derivatives demonstrate potent inhibition of p38 mitogen-activated protein kinase through key hydrogen bonds with the kinase hinge region, mimicking natural adenine interactions [2].
  • Dihydrofolate Reductase (DHFR) Inhibition: Early derivatives like piritrexim function as folate antagonists by mimicking the pteridine ring system, disrupting nucleotide biosynthesis in rapidly dividing cells.
  • Viral Polymerase Inhibition: Molecular modeling studies reveal that pyrido[2,3-d]pyrimidin-7(8H)-one analogs can occupy nucleotide-binding sites in viral polymerases, such as hepatitis C virus nonstructural protein 5B polymerase, thereby inhibiting viral replication [3].
  • Cyclin-Dependent Kinase (CDK) Inhibition: The commercial success of palbociclib, approved for breast cancer treatment, exemplifies how strategic substitution creates adenine-like interactions within the ATP-binding cleft of CDK4/6, arresting cell cycle progression [4].

Table 2: Hydrogen Bonding Patterns Mimicking Natural Nucleobases

Scaffold PositionCommon SubstituentsMimicked Nucleobase FeatureBiological Target Implications
C2Amino, alkylamino, arylaminoGuanine 2-amino groupKinase hinge region recognition
C4Oxo (carbonyl), aminoCytosine/uracil carbonyl or aminoDihydrofolate reductase inhibition
N8Alkyl, arylalkylRibose positioning in nucleotidesEnhanced binding pocket occupancy
C5-C6 bondSingle or double bondPlanarity versus flexibilityAdaptation to various binding sites
Overall ring system-Purine isosterismBroad target applicability

The strategic manipulation of substituents at the C2, C4, C5, C6, and N8 positions allows medicinal chemists to fine-tune electronic properties, hydrogen-bonding capacity, and three-dimensional topography. This tunability enables optimization for specific target interactions while maintaining the core recognition elements provided by the bicyclic framework. The capacity to function as versatile nucleotide mimetics underpins the scaffold's exceptional "privileged" status in drug discovery, facilitating rational design against diverse enzyme classes involved in nucleotide metabolism, signal transduction, and nucleic acid processing [1] [5].

Prevalence in Patent Literature and Drug Discovery Pipelines

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold occupies a prominent position in intellectual property portfolios within the pharmaceutical industry, reflecting its significant commercial potential. Comprehensive analysis of patent databases reveals approximately 2,900 references describing compounds based on this scaffold, with a remarkable 50% (approximately 1,450 patents) specifically claiming compounds containing the C5-C6 double bond (unsaturated derivatives). This distribution highlights the particular therapeutic value associated with the planar, fully aromatic version of the scaffold [1].

The patent landscape demonstrates distinct trends regarding substitution patterns and therapeutic applications:

  • Kinase Inhibitors: The largest patent segment (approximately 43.6% of unsaturated derivatives) covers kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and tyrosine kinases. For instance, novel trisubstituted-8H-pyrido[2,3-d]pyrimidin-7-one compounds have been patented for treating CSBP/p38 kinase-mediated diseases, including inflammatory conditions, pain syndromes, and septic shock [2] [8].
  • Oncology Applications: Recent patent activity includes novel derivatives specifically designed as cyclin-dependent kinase 2 and cyclin-dependent kinase 4 inhibitors for anticancer applications. These compounds address the emerging need to overcome resistance to first-generation CDK4/6 inhibitors in breast cancer therapy [4].
  • Antiviral Agents: Significant patent coverage exists for hepatitis C virus nonstructural protein 5B polymerase inhibitors, with combinatorial libraries exceeding 89,000 designed compounds demonstrating the scaffold's versatility in antiviral applications [3].
  • Emerging Targets: Recent patent filings reflect expansion into novel therapeutic targets, particularly deubiquitinases. Patents covering ubiquitin-specific protease 1 inhibitors represent a rapidly growing segment, with compounds such as KSQ-4279 (currently in Phase I clinical trials) demonstrating the scaffold's adaptability to new target classes [8].

Table 3: Patent and Therapeutic Application Trends by Scaffold Type

Scaffold CharacteristicPatent PrevalenceDominant Therapeutic AreasRepresentative TargetsNotable Clinical Candidates
C5-C6 double bond~1,100 patents (43.6% of total)Oncology, InflammationCDKs, p38 MAPK, FGFRsPalbociclib (approved), KSQ-4279 (Phase I)
C5-C6 single bond~500 patents (60% of dihydro patents)Antiviral, AntibacterialHCV NS5B, DHFRInvestigational candidates
C2 Nitrogen substituents75.55% of unsaturated derivativesKinase inhibitionMultiple kinase ATP sitesNumerous patented series
C4 Oxygen substituents62.70% of saturated derivativesMetabolic diseasesUndisclosed targetsPreclinical candidates
Combination therapiesEmerging patent strategyOncology (resistance mitigation)CDK2/4 + PARP, CDK2/4 + aromatase inhibitorsClinical development combinations

The commercial significance of this scaffold is further validated by the clinical progression of several derivatives. Palbociclib's approval for advanced breast cancer marked a watershed moment, demonstrating the therapeutic potential of appropriately substituted pyrido[2,3-d]pyrimidin-7(8H)-ones. Current pipelines feature compounds like KSQ-4279, an investigational ubiquitin-specific protease 1 inhibitor being evaluated for BRCA-deficient cancers, and SIM0501 (structure undisclosed), highlighting the scaffold's ongoing relevance in addressing unmet medical needs. The continuing high volume of patent filings, particularly around novel substitution patterns and combination therapies, indicates sustained industrial investment and suggests that the full potential of this privileged scaffold remains to be realized in the coming decade [1] [4] [8].

Properties

CAS Number

258282-55-2

Product Name

Pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

8H-pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-6-2-1-5-3-8-4-9-7(5)10-6/h1-4H,(H,8,9,10,11)

InChI Key

WDHAAJIGSXNPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=NC=NC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.